7-(4-Methylphenyl)-7,9,10,11-tetrahydrobenzo[c]acridin-8-ol
Description
Properties
IUPAC Name |
7-(4-methylphenyl)-9,10,11,12-tetrahydro-7H-naphtho[1,2-b]quinolin-8-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO/c1-15-9-11-17(12-10-15)22-19-14-13-16-5-2-3-6-18(16)24(19)25-20-7-4-8-21(26)23(20)22/h2-3,5-6,9-14,22,25H,4,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHUSCYCIYLFFBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4C=C3)NC5=C2C(=O)CCC5 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 7-(4-Methylphenyl)-7,9,10,11-tetrahydrobenzo[c]acridin-8-ol involves several steps. One common method includes the use of poly(4-vinylpyridinium) catalysts under specific reaction conditions . The reaction typically involves the condensation of appropriate starting materials, followed by cyclization and functional group modifications to yield the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale-up and efficiency.
Chemical Reactions Analysis
Reaction Mechanism
The synthesis proceeds through a stepwise mechanism involving:
-
Aldehyde activation : Acidic catalysts protonate the aldehyde carbonyl group, enhancing electrophilicity .
-
Nucleophilic attack : β-Naphthol reacts with the activated aldehyde to form an intermediate, followed by dehydration to generate an orthoquinone methide (o-QM) intermediate .
-
Michael addition : Dimedone undergoes conjugate addition to the o-QM, forming a dihydroxybenzophenone intermediate.
-
Tautomerization and cyclization : Rearrangement and elimination of water yield the tetrahydrobenzo[c]acridine core .
Key Reaction Parameters
Influence of Functional Groups
-
Hydroxyl group : The -OH substituent on the phenyl ring may enhance solubility and reactivity due to hydrogen bonding, though steric effects could influence reaction kinetics.
-
Methyl substituent : The 4-methyl group on the phenyl ring may stabilize intermediates via electron-donating effects, potentially improving yield.
Challenges and Optimization Strategies
-
Catalyst efficiency : Acidic catalysts (e.g., TBAHS) are critical for initiating reactions, as uncatalyzed reactions show low yields (<20%) .
-
Scalability : Solvent-free methods reduce environmental impact but require precise temperature control .
-
Regioselectivity : The hydroxyl group’s position may influence tautomerization and cyclization steps, necessitating mechanistic studies.
Scientific Research Applications
Synthesis and Structural Insights
The synthesis of 7-(4-Methylphenyl)-7,9,10,11-tetrahydrobenzo[c]acridin-8-ol typically involves multi-step chemical reactions that can include cyclization and functional group modifications. The compound's structure features a fused ring system that contributes to its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of acridine compounds exhibit significant antimicrobial properties. In particular, the compound has been tested against various bacterial strains:
- Bacterial Strains Tested : Staphylococcus aureus, Bacillus subtilis, Micrococcus luteus, and Pseudomonas aeruginosa.
- Minimum Inhibitory Concentration (MIC) : Various analogs showed MIC values ranging from 125 to 500 µg/mL against these pathogens, indicating moderate antibacterial activity .
Cytotoxicity Against Cancer Cell Lines
The cytotoxic effects of this compound have been evaluated in several cancer cell lines:
- Cell Lines Tested : MCF-7 (breast), PC-3 (prostate), Caco2 (colon), and WRL-68 (liver).
- IC50 Values : The compound exhibited moderate cytotoxicity with IC50 values around 86 µM against WRL-68 cells . This suggests potential for further development as an anticancer agent.
Enzyme Inhibition
The compound has also been studied for its ability to inhibit key enzymes associated with neurodegenerative diseases:
- Enzymes Targeted : Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
- Inhibition Potency : Some derivatives showed IC50 values as low as 2 nM for AChE inhibition, highlighting their potential as therapeutic agents for conditions like Alzheimer's disease .
Case Studies
Mechanism of Action
The mechanism of action of 7-(4-Methylphenyl)-7,9,10,11-tetrahydrobenzo[c]acridin-8-ol involves its interaction with DNA and related enzymes. The compound’s planar structure allows it to intercalate between DNA base pairs, disrupting the DNA structure and inhibiting the activity of enzymes like topoisomerase and telomerase . This disruption can lead to the inhibition of cell proliferation, making it a potential anticancer agent.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The physicochemical properties of benzo[c]acridine derivatives vary significantly with substituent type and position. Key comparisons include:
Key Observations :
- Electron-Withdrawing Groups (NO₂, Cl): Increase melting points and polarity due to enhanced intermolecular forces (e.g., dipole-dipole interactions). Nitro and chloro substituents also redshift UV-Vis absorption .
- Electron-Donating Groups (Me, NMe₂): Improve solubility in nonpolar solvents.
- Steric and Conformational Effects : Bulky substituents like isobutoxy (in ) may reduce crystallinity but increase lipophilicity, impacting membrane permeability.
Structural and Spectroscopic Differences
- This contrasts with carbonyl-containing derivatives (e.g., 8-ketones in ), which exhibit strong C=O stretches (~1680–1730 cm⁻¹).
Biological Activity
7-(4-Methylphenyl)-7,9,10,11-tetrahydrobenzo[c]acridin-8-ol is a compound belonging to the acridine family, which is recognized for its diverse pharmacological properties. The compound exhibits significant biological activity, particularly in antimicrobial and anticancer applications.
Structural Characteristics
The compound features a complex structure that allows it to interact effectively with biological molecules. Its planar configuration facilitates intercalation with DNA, a critical mechanism for its biological activity.
Molecular Formula
- Molecular Formula : C24H21NO
- IUPAC Name : 7-(4-methylphenyl)-9,10,11,12-tetrahydro-7H-naphtho[1,2-b]quinolin-8-one
The compound undergoes various chemical reactions including oxidation and reduction, which can modify its biological activity.
Antimicrobial Activity
Research indicates that this compound has notable antimicrobial properties. A study conducted on similar tetrahydroacridine derivatives demonstrated effective inhibition against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) values for some derivatives ranged from 3.9 to 7.8 µg/mL against pathogens like Rhodotorula rubra and Aspergillus parasiticus .
Anticancer Activity
The compound has shown potential as an anticancer agent by intercalating with DNA and inhibiting crucial enzymes such as topoisomerase. This mechanism disrupts DNA replication and transcription processes in cancer cells. Comparative studies have shown that acridine derivatives exhibit varying degrees of cytotoxicity against different cancer cell lines.
Case Study: Cytotoxic Effects
A case study focusing on the cytotoxic effects of related compounds revealed significant activity against breast cancer cell lines (MCF-7 and MDA-MB-231). The study highlighted that certain substituted derivatives displayed enhanced activity when combined with established chemotherapeutic agents like doxorubicin .
The primary mechanism of action involves the compound's ability to intercalate between DNA base pairs. This interaction disrupts the DNA structure and inhibits the activity of enzymes such as topoisomerase and telomerase, which are vital for cancer cell proliferation .
Comparative Analysis with Similar Compounds
Q & A
Q. What are the recommended synthetic pathways for 7-(4-Methylphenyl)-7,9,10,11-tetrahydrobenzo[c]acridin-8-ol, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves cyclocondensation reactions between substituted aromatic amines and carbonyl-containing intermediates. For example, analogous compounds (e.g., 8-(4-dimethylaminophenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione) are synthesized via reactions of 2-oxa-spiro[3.4]octane-1,3-dione with benzothiazol-2-yl-imine derivatives under reflux in anhydrous ethanol . Optimization includes:
- Temperature control : Maintain reflux at 80–90°C to prevent side reactions.
- Catalyst selection : Use Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency.
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) isolates the product.
Q. How should researchers characterize this compound’s structure using spectroscopic methods?
Methodological Answer: Key techniques include:
- IR Spectroscopy : Identify hydroxyl (OH) stretches (3438 cm⁻¹) and aromatic C=C (1600–1450 cm⁻¹) .
- NMR Analysis :
Q. What theoretical frameworks guide the study of this compound’s reactivity and properties?
Methodological Answer: Research should align with:
- Hückel’s Rule : Assess aromaticity in the benzoacridine core to predict stability and electronic behavior .
- Frontier Molecular Orbital (FMO) Theory : Calculate HOMO-LUMO gaps to explain regioselectivity in substitution reactions .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., unexpected splitting in NMR) be resolved during structural elucidation?
Methodological Answer:
- Variable Temperature (VT) NMR : Detect dynamic processes (e.g., ring inversion) causing signal broadening .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings .
- Computational Validation : Compare experimental spectra with DFT-predicted chemical shifts (software: Gaussian, ORCA) .
Q. What experimental design strategies mitigate challenges in crystallizing this compound for X-ray diffraction?
Methodological Answer:
- Solvent Screening : Use mixed solvents (e.g., n-hexane/EtOAc) to slow nucleation .
- Temperature Gradients : Crystallize at 4°C to enhance lattice ordering.
- Additive Engineering : Introduce trace co-solvents (e.g., DMSO) to stabilize crystal packing .
Q. How can AI-driven simulations enhance the study of this compound’s pharmacokinetic properties?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate lipid membrane permeability using tools like GROMACS .
- QSAR Modeling : Train models on fluorinated analogs (e.g., 7,8-difluoro-dibenzothiepin derivatives) to predict bioavailability .
- Automated Workflows : Integrate COMSOL Multiphysics for reaction kinetics optimization .
Q. What interdisciplinary approaches validate its potential in drug discovery (e.g., enzyme inhibition)?
Methodological Answer:
- In Vitro Assays : Screen against kinase targets (e.g., PI3Kα) using fluorescence-based assays (λₑₓ = 340 nm, λₑₘ = 450 nm) .
- Docking Studies : Use AutoDock Vina to model interactions with active sites (e.g., benzothiazole-binding pockets) .
- Toxicity Profiling : Assess hepatotoxicity via HepG2 cell viability assays (MTT protocol) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
